(1,3-dimethylpyrrolidin-3-yl)methanol
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Overview
Description
(1,3-dimethylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in scientific research, particularly in the detection and analysis of free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethylpyrrolidin-3-yl)methanol typically involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(1,3-dimethylpyrrolidin-3-yl)methanol is widely used in scientific research due to its ability to detect and analyze free radicals. It is employed in various fields, including:
Chemistry: Used as a spin trap to study free radical reactions and mechanisms.
Biology: Helps in understanding oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3-dimethylpyrrolidin-3-yl)methanol involves its ability to react with free radicals, forming stable adducts that can be detected and analyzed. This property makes it a valuable tool in studying the behavior and effects of free radicals in various systems. The molecular targets and pathways involved include interactions with reactive oxygen species and other radical species.
Comparison with Similar Compounds
Similar Compounds
(1,3-dimethylpyrrolidin-3-yl)methanamine: A similar compound with an amine group instead of a hydroxyl group.
Pyrrolidinone derivatives: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
(1,3-dimethylpyrrolidin-3-yl)methanol is unique due to its specific structure, which allows it to effectively trap free radicals. This property distinguishes it from other similar compounds and makes it particularly useful in research applications focused on oxidative stress and free radical chemistry.
Properties
CAS No. |
89855-11-8 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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